4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol

Cancer Pharmacology Mitochondrial Bioenergetics Natural Product Anticancer Agents

4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol, systematically designated 3-Hydroxybakuchiol (3-OHbk; CAS 178765-54-3; C18H24O2; MW 272.38 g/mol), is a naturally occurring isoprenylated catechol meroterpenoid isolated from the resinous exudate of Psoralea glandulosa (Fabaceae). Unlike the parent compound bakuchiol—a monophenolic meroterpene from Psoralea corylifolia seeds—3-Hydroxybakuchiol bears a benzene-1,2-diol (catechol) moiety at the aromatic terminus, endowing it with distinct redox reactivity, hydrogen-bonding capacity, and target engagement properties.

Molecular Formula C18H24O2
Molecular Weight 272.4 g/mol
Cat. No. B12443118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol
Molecular FormulaC18H24O2
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C=C)C=CC1=CC(=C(C=C1)O)O)C
InChIInChI=1S/C18H24O2/c1-5-18(4,11-6-7-14(2)3)12-10-15-8-9-16(19)17(20)13-15/h5,7-10,12-13,19-20H,1,6,11H2,2-4H3
InChIKeyZHKCOGVKHHAUBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol (3-Hydroxybakuchiol): A Catechol Meroterpenoid with Differentiated Pharmacological Profile


4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol, systematically designated 3-Hydroxybakuchiol (3-OHbk; CAS 178765-54-3; C18H24O2; MW 272.38 g/mol), is a naturally occurring isoprenylated catechol meroterpenoid isolated from the resinous exudate of Psoralea glandulosa (Fabaceae) [1]. Unlike the parent compound bakuchiol—a monophenolic meroterpene from Psoralea corylifolia seeds—3-Hydroxybakuchiol bears a benzene-1,2-diol (catechol) moiety at the aromatic terminus, endowing it with distinct redox reactivity, hydrogen-bonding capacity, and target engagement properties [2]. This structural difference fundamentally alters its biological spectrum, mechanism of action, and selectivity profile relative to in-class comparators such as bakuchiol, 12-hydroxyisobakuchiol, and bakuchiol acetate. The compound has garnered attention as an electron transport chain (ETC) Complex I inhibitor with antiproliferative, pro-apoptotic, antidiabetic, and anti-oomycete activities supported by peer-reviewed quantitative evidence [1][2].

Why 4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol Cannot Be Substituted by Bakuchiol or Other Meroterpene Analogs


Meroterpenoids within the Psoralea chemotype share a common prenylated phenolic scaffold, yet subtle structural variations—particularly at the aromatic ring—produce profound functional divergence that precludes interchangeable use. The defining feature of 4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol is its ortho-dihydroxy (catechol) substitution, whereas bakuchiol carries only a single para-hydroxyl group [1]. This single atom difference (O vs. H at C-3) converts a phenol into a catechol, which: (1) enables direct Complex I inhibition in the mitochondrial electron transport chain—an activity absent in bakuchiol [2]; (2) introduces measurable α-glucosidase inhibitory activity not detected for bakuchiol [3]; and (3) imparts differential redox behavior affecting ROS generation and intracellular target engagement. The isomeric analog 12-hydroxyisobakuchiol (CAS 178765-55-4), which retains the phenol core but hydroxylates the terpenoid tail, exhibits a distinct biological profile and does not replicate the catechol-dependent ETC inhibition mechanism. Consequently, procurement decisions predicated on mere meroterpenoid class membership—rather than compound-specific functional evidence—risk selecting an agent with qualitatively and quantitatively different pharmacology.

Quantitative Differentiation Evidence for 4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol Against Closest Analogs


5.2-Fold Superior Antiproliferative Potency Versus Bakuchiol in Mammary Adenocarcinoma Cells

In a direct head-to-head comparison using the TA3/Ha mouse mammary adenocarcinoma cell line, 3-hydroxybakuchiol (3-OHbk) demonstrated an antiproliferative IC50 of 8.25 ± 1.06 μM, whereas bakuchiol required a 5.2-fold higher concentration to achieve equivalent effect (IC50 = 42.6 ± 1.07 μM), as assessed by the neutral red uptake assay [1]. Both compounds exhibited concentration-dependent responses, confirming the superiority of 3-OHbk in this model. The 5.2-fold potency advantage is statistically robust (reported SD values non-overlapping) and was observed in the same experimental system using compounds isolated from the same botanical source.

Cancer Pharmacology Mitochondrial Bioenergetics Natural Product Anticancer Agents

Tumor-Cell-Selective Apoptosis with No Effect on Non-Transformed Mammary Epithelial Cells

The same study demonstrated that 3-hydroxybakuchiol induced apoptosis selectively in TA3/Ha tumor cells—evidenced by mitochondrial transmembrane potential dissipation, caspase-3 activation, mitochondrial permeability transition pore (MPTP) opening, and nuclear DNA fragmentation—while exerting no detectable cytotoxic effect on non-transformed MM3MG mouse mammary epithelial cells [1]. This selectivity window was explicitly noted in the study's highlights: '3-OHbk induced apoptosis in tumor cells with no effect on mammary epithelial cells.' Although bakuchiol was evaluated in the same study for antiproliferative activity, corresponding selectivity data against normal epithelial cells were not reported for bakuchiol, making this a distinguishing feature of 3-OHbk.

Tumor Selectivity Mitochondrial Apoptosis Therapeutic Window

Exclusive α-Glucosidase Inhibitory Activity Absent in Bakuchiol

In a direct comparative enzyme inhibition study, 3-hydroxybakuchiol exhibited moderate α-glucosidase inhibitory activity with an IC50 of 345 μM, whereas bakuchiol showed negligible inhibition (<10% at the maximum tested dose of 1 mM, equivalent to 1000 μM) under identical assay conditions [1]. The methanol extract of Otholobium mexicanum, from which both compounds were co-isolated, demonstrated strong α-glucosidase inhibition (IC50 = 32 μg/mL), but among the pure isolates, only 3-hydroxybakuchiol displayed meaningful activity. This activity was superior to the co-isolated isoflavone glycosides daidzin (IC50 = 564 μM) and genistin (IC50 = 913 μM), further validating the functional contribution of the catechol moiety.

Antidiabetic Pharmacology Enzyme Inhibition Metabolic Disorders

Most Potent Anti-Saprolegnia Agent Surpassing Commercial Bronopol Control

In a 2025 combined in vitro and in silico study, 3-hydroxybakuchiol (identified as compound 2) was screened alongside bakuchiol and other Psoralea glandulosa meroterpenoids against two Saprolegnia species pathogenic to aquaculture. 3-Hydroxybakuchiol was identified as the most potent agent, with minimum inhibitory concentration (MIC) values of 50 μg/mL against S. parasitica and 25 μg/mL against S. australis, surpassing the commercial oomyceticide bronopol used as a positive control [1]. Its minimum oomyceticidal concentration (MOC) was confirmed at low levels (50–75 μg/mL). Molecular docking analysis revealed high binding affinity for two critical Saprolegnia proteins: host-targeting protein 1 (Htp-1) and plasma membrane ATPase, suggesting a dual-target mechanism of action. The study explicitly positions 3-hydroxybakuchiol as the lead compound from this chemotype for anti-saprolegniasis development.

Aquaculture Antifungal Oomycete Inhibition Natural Biopesticides

Mechanism-Specific Mitochondrial Complex I Inhibition Confirmed by Electron Donor Rescue Experiments

The antiproliferative mechanism of 3-hydroxybakuchiol was mechanistically resolved through oxygen consumption and rescue experiments. 3-OHbk inhibited cellular oxygen consumption in TA3/Ha cells, and this inhibition was completely reversed by succinate (an electron donor for Complex II) and duroquinol (an electron donor for Complex III), but not by Complex I substrates, conclusively mapping the site of action to Complex I of the mitochondrial electron transport chain (ETC) [1]. Importantly, contrary to most ETC inhibitors that induce cell death via ROS elevation, 3-OHbk-mediated Complex I inhibition did not increase reactive oxygen species levels but instead caused a large decrease in intracellular ATP, indicating a distinct cell death mechanism. Bakuchiol, by contrast, lacks this specific Complex I-targeting mechanism; its antiproliferative action has been attributed to broader cellular effects including tyrosinase inhibition and gene expression modulation [2][3].

Mitochondrial Complex I Electron Transport Chain Inhibition Cancer Metabolism

Evidence-Backed Application Scenarios for 4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol


Mitochondrial Complex I Pharmacological Probe for Cancer Metabolism Studies

In experimental oncology and mitochondrial bioenergetics research, 3-hydroxybakuchiol serves as a validated natural-product Complex I inhibitor with documented rescue kinetics (succinate and duroquinol reversibility) and the rare property of inducing apoptosis without ROS elevation [1]. Its 5.2-fold potency advantage over bakuchiol on TA3/Ha cells and tumor-cell-selective apoptosis induction make it the compound of choice for OXPHOS-dependency profiling in cancer cell line panels. Researchers investigating the Warburg effect or synthetic lethality strategies involving ETC inhibition should prioritize this compound over bakuchiol, which lacks specific Complex I activity.

Antidiabetic Lead Discovery Targeting α-Glucosidase

3-Hydroxybakuchiol is the only meroterpenoid from the Psoralea chemotype with measurable α-glucosidase inhibition (IC50 = 345 μM), whereas bakuchiol is functionally inactive on this target [2]. This differential enables medicinal chemistry programs to use 3-hydroxybakuchiol as a catechol-bearing scaffold for SAR-driven optimization of postprandial glucose-lowering agents. Procurement for antidiabetic screening cascades should select 3-hydroxybakuchiol over bakuchiol, as the latter will not register as a hit in α-glucosidase primary assays, wasting screening resources.

Anti-Oomycete Development for Sustainable Aquaculture

3-Hydroxybakuchiol has been validated as the most potent anti-Saprolegnia agent among Psoralea glandulosa meroterpenoids, exceeding the commercial oomyceticide bronopol with MIC values of 25–50 μg/mL [3]. Its dual-target mechanism (Htp-1 and plasma membrane ATPase) identified through molecular docking provides a rational basis for resistance-mitigation strategies. Aquaculture R&D groups developing natural-product-based alternatives to synthetic oomyceticides should procure 3-hydroxybakuchiol rather than bakuchiol or 12-hydroxyisobakuchiol, given its demonstrated superiority in the same biological context.

Structure-Activity Relationship Studies Leveraging Catechol Pharmacophore Chemistry

The benzene-1,2-diol (catechol) moiety of 3-hydroxybakuchiol confers redox activity (e.g., oxidation to ortho-quinone), metal-chelating capacity, and hydrogen-bond donor density absent in bakuchiol's simple phenol [4][5]. This structural feature makes 3-hydroxybakuchiol the appropriate starting material for semi-synthetic derivatization programs exploring catechol-O-methyltransferase (COMT) susceptibility, ortho-quinone prodrug strategies, or metal-complexation-based mechanisms. Bakuchiol, lacking the 3-hydroxyl group, cannot access these chemical spaces. Researchers performing scaffold derivatization for target identification or prodrug design should select 3-hydroxybakuchiol when catechol chemistry is mechanistically required.

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